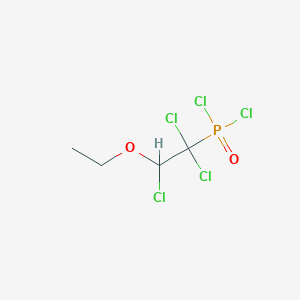
Phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)- is a chemical compound with the molecular formula C4H7Cl3O2P It is a derivative of phosphonic acid and is characterized by the presence of three chlorine atoms and an ethoxy group attached to the ethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)- can be synthesized through the reaction of 2,2-dichloro-2-(diethoxyphosphoryl)acetaldehyde with thionyl chloride. The reaction involves the substitution of the hydroxy group by chlorine, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve the chlorination of (diethoxyphosphoryl)acetaldehyde at low temperatures using molecular chlorine. This method ensures a high yield of the product and is suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Addition Reactions: It can react with alcohols to form hemiacetals and acetals.
Perkow Reaction: This reaction involves the formation of diethyl 2-(diethoxyphosphoryl)ethenyl phosphates when reacted with triethyl phosphite.
Common Reagents and Conditions
Thionyl Chloride: Used for the substitution of the hydroxy group by chlorine.
Ethanol: Reacts with the compound to form hemiacetals and acetals.
Triethyl Phosphite: Used in the Perkow reaction to form phosphates.
Major Products Formed
Hemiacetals and Acetals: Formed from the reaction with alcohols.
Phosphates: Formed from the Perkow reaction.
Aplicaciones Científicas De Investigación
Phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce phosphonic acid groups into molecules.
Biology: Studied for its potential use in biochemical pathways involving phosphorylation.
Medicine: Investigated for its potential use in drug development due to its ability to modify biological molecules.
Industry: Used in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)- involves the interaction of its reactive chlorine atoms with various substrates. The chlorine atoms can be substituted by other functional groups, leading to the formation of new compounds. The ethoxy group also plays a role in stabilizing the molecule and facilitating its reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dichloro-2-(diethoxyphosphoryl)acetaldehyde: A precursor in the synthesis of phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)-.
Diethyl 2-(diethoxyphosphoryl)ethenyl Phosphates: Formed from the Perkow reaction with triethyl phosphite.
Uniqueness
Phosphonic dichloride, (1,1,2-trichloro-2-ethoxyethyl)- is unique due to its combination of three chlorine atoms and an ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical reactions and applications .
Propiedades
Número CAS |
78704-56-0 |
|---|---|
Fórmula molecular |
C4H6Cl5O2P |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
1,1,2-trichloro-1-dichlorophosphoryl-2-ethoxyethane |
InChI |
InChI=1S/C4H6Cl5O2P/c1-2-11-3(5)4(6,7)12(8,9)10/h3H,2H2,1H3 |
Clave InChI |
LSOZAVHKLGQPLE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(P(=O)(Cl)Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-Spirobi[bicyclo[2.1.0]pentane]](/img/structure/B14428985.png)
![1-Naphthalenamine, N-ethyl-4-[(4-nitrophenyl)azo]-](/img/structure/B14428988.png)


![3-[(2,2,3-Trimethylcyclopent-3-en-1-yl)methyl]cyclohexan-1-ol](/img/structure/B14429019.png)
![2-hydroxy-2-oxoacetate;2-pyrrolidin-1-ium-1-ylethyl N-[2-(hexoxymethyl)phenyl]carbamate](/img/structure/B14429021.png)
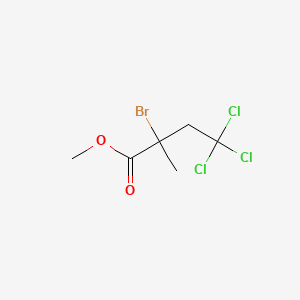
![[Nitroso(propyl)amino]methyl diethylcarbamodithioate](/img/structure/B14429025.png)
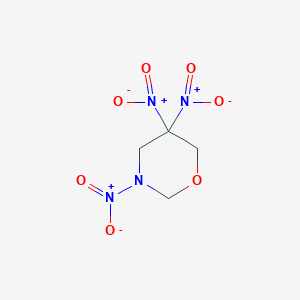
![1-Phenyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14429032.png)
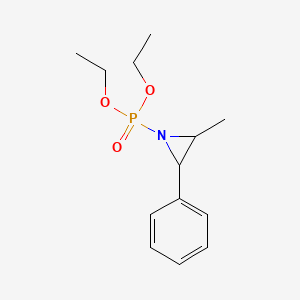
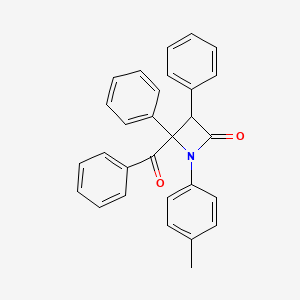

![3-(2-Chloroethyl)-2-(4-methoxyphenyl)-3H-naphtho[1,2-D]imidazole](/img/structure/B14429051.png)
